1H NMR and 13C NMR spectrum data for3-(Benzyloxy)propylamine
1H NMR and 13C NMR spectrum data for3-(Benzyloxy)propylamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Benzyloxy)propylamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within pharmaceutical research and development for its unparalleled ability to elucidate molecular structures. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-(Benzyloxy)propylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of molecular structure on nuclear environments. We will dissect the causality behind spectral features, present a robust experimental protocol for data acquisition, and provide visual aids to clarify structural relationships, thereby offering a field-proven framework for the structural characterization of similar small molecules.
The Principle and Power of NMR in Structural Elucidation
At its core, NMR spectroscopy measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, a property known as the chemical shift (δ) .[1][2][3] This sensitivity allows us to distinguish between chemically non-equivalent nuclei within a molecule. For 3-(Benzyloxy)propylamine, the presence of electronegative oxygen and nitrogen atoms, an aromatic ring, and a flexible aliphatic chain creates a series of distinct electronic environments, which are clearly resolved in its NMR spectra.
Three key pieces of information are extracted from a ¹H NMR spectrum:
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Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the type of proton and its electronic environment. Protons near electronegative atoms or π-systems are "deshielded" and appear at higher ppm values (downfield).[4][5]
-
Integration: The area under a signal is proportional to the number of protons generating that signal, providing a quantitative ratio of the different types of protons in the molecule.[1][6]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton can influence the nuclei of adjacent, non-equivalent protons. This interaction splits a signal into a multiplet (e.g., doublet, triplet). The pattern of splitting, governed by the n+1 rule, reveals the number of neighboring protons.[3][7]
¹³C NMR spectroscopy provides complementary information about the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[8][9] The chemical shift of each carbon provides crucial information about its hybridization and bonding environment.
Molecular Structure and NMR Assignments
To systematically interpret the spectra, we must first identify the unique proton and carbon environments within the 3-(Benzyloxy)propylamine molecule. The structure is annotated below for clear assignment.
Caption: Annotated structure of 3-(Benzyloxy)propylamine.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-(Benzyloxy)propylamine presents six distinct signals corresponding to the labeled proton groups. The predicted data, based on established chemical shift ranges and substituent effects, are summarized below.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| He | 7.28 - 7.40 | Multiplet (m) | 5H | Aromatic protons (C₁-H to C₅-H) |
| Hd | 4.51 | Singlet (s) | 2H | Benzylic protons (-O-C₇H₂) |
| Ha | 3.52 | Triplet (t) | 2H | Methylene protons (-O-C₈H₂) |
| Hc | 2.79 | Triplet (t) | 2H | Methylene protons (-C₁₀H₂-NH₂) |
| Hb | 1.85 | Quintet (quin) | 2H | Methylene protons (-C₉H₂) |
| Hf | 1.45 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |
Detailed Signal Interpretation
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He (7.28 - 7.40 ppm): This multiplet in the aromatic region corresponds to the five protons on the benzene ring. The delocalized π-electron system of the ring creates a strong anisotropic effect, significantly deshielding these protons and shifting them far downfield.[4]
-
Hd (4.51 ppm): This sharp singlet is characteristic of the benzylic protons (C₇H₂). These protons are deshielded by two factors: the adjacent electronegative oxygen atom and the magnetic anisotropy of the aromatic ring. The absence of adjacent, non-equivalent protons results in a singlet signal.[10]
-
Ha (3.52 ppm): This signal corresponds to the methylene protons on C₈, which are directly attached to the ether oxygen. The high electronegativity of oxygen withdraws electron density, deshielding these protons.[7][10] The signal is split into a triplet by the two neighboring protons on C₉ (n=2, thus 2+1=3 lines).
-
Hc (2.79 ppm): Assigned to the methylene protons on C₁₀, adjacent to the amine group. The electronegative nitrogen atom deshields these protons, shifting them downfield relative to a standard alkane.[11][12] They are split into a triplet by the two adjacent protons on C₉.
-
Hb (1.85 ppm): This signal arises from the central methylene protons of the propyl chain (C₉H₂). Being flanked by two other methylene groups (Ha and Hc), its signal is split by four neighboring protons (n=4). According to the n+1 rule, this should result in a quintet. This signal appears at a chemical shift typical for aliphatic methylene groups.[13]
-
Hf (1.45 ppm): The protons of the primary amine (-NH₂) typically appear as a broad singlet.[10][11] Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[14][15] This exchange often decouples the NH₂ protons from adjacent C-H protons, which is why they do not split the Hc signal and appear as a broad singlet themselves. A common technique to confirm this assignment is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the NH₂ signal as the protons are exchanged for deuterium.[11]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C₆ | 138.5 | Aromatic C (ipso, attached to -CH₂O) |
| C₁, C₅ | 128.6 | Aromatic CH |
| C₂, C₄ | 127.9 | Aromatic CH |
| C₃ | 127.7 | Aromatic CH |
| C₇ | 73.2 | Benzylic Carbon (-O-C H₂-Ph) |
| C₈ | 69.9 | Methylene Carbon (-O-C H₂-) |
| C₁₀ | 39.5 | Methylene Carbon (-C H₂-NH₂) |
| C₉ | 30.1 | Methylene Carbon (-C H₂-CH₂-CH₂-) |
Detailed Signal Interpretation
-
Aromatic Carbons (127-139 ppm): The signals for the sp²-hybridized carbons of the benzene ring appear in this downfield region. The ipso-carbon (C₆), to which the benzyloxy group is attached, is the most downfield due to the substituent effect. The other aromatic carbons appear in the typical range of 127-129 ppm.[16][17]
-
C₇ (73.2 ppm): The benzylic carbon is significantly deshielded by the directly attached, highly electronegative oxygen atom, placing its signal around 73 ppm.[17]
-
C₈ (69.9 ppm): This carbon is also attached to the ether oxygen and is therefore strongly deshielded, appearing around 70 ppm.[17][18]
-
C₁₀ (39.5 ppm): The carbon adjacent to the amine nitrogen is deshielded, with a typical chemical shift in the 30-60 ppm range for aliphatic amines.[11]
-
C₉ (30.1 ppm): The central carbon of the propyl chain is the most shielded of the sp³ carbons (excluding methyl groups, which are not present), appearing furthest upfield. Its chemical shift is characteristic of a standard alkane-like carbon.[8]
Experimental Protocol for NMR Data Acquisition
This section provides a standardized workflow for acquiring high-quality NMR data for a compound like 3-(Benzyloxy)propylamine. The causality behind each step is explained to ensure protocol integrity.
Caption: Standardized workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Objective: To create a homogeneous solution of the analyte at an appropriate concentration.
-
Protocol: Accurately weigh 5-10 mg of 3-(Benzyloxy)propylamine. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
-
Rationale: A sufficient concentration is necessary for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. Using a precise volume of solvent ensures consistency.
-
-
Solvent Selection:
-
Objective: To dissolve the sample and provide a deuterium lock signal for the spectrometer without interfering with analyte signals.
-
Protocol: Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic molecules and its single residual solvent peak at ~7.26 ppm. For compounds with exchangeable protons (like amines), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it slows down proton exchange, resulting in sharper -NH signals.[15]
-
Rationale: Deuterated solvents are used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. The choice of solvent can influence chemical shifts, so it must be reported.[14][19]
-
-
Instrument Setup and Calibration:
-
Objective: To prepare the NMR spectrometer for data acquisition and ensure magnetic field homogeneity.
-
Protocol: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Rationale: The lock signal compensates for any drift in the magnetic field over time. Shimming is critical for achieving high-resolution spectra; a non-homogeneous field leads to broad and distorted peaks.
-
-
Data Acquisition:
-
Objective: To collect the Free Induction Decay (FID) data for both ¹H and ¹³C nuclei.
-
¹H Protocol: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
¹³C Protocol: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). The spectral width is much larger (~240 ppm). Due to the low sensitivity, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Rationale: Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing multiplets into singlets and provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Objective: To convert the raw FID data into a frequency-domain spectrum for interpretation.
-
Protocol: Apply a Fourier transform to the FID. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm. Integrate the ¹H signals.
-
Rationale: Proper phasing and referencing are essential for accurate chemical shift determination and comparison with literature values.
-
Conclusion
The ¹H and ¹³C NMR spectra of 3-(Benzyloxy)propylamine provide a complete and unambiguous blueprint of its molecular structure. Each signal in the ¹H spectrum can be rationalized in terms of its chemical shift, integration, and coupling pattern, revealing the connectivity of the propyl chain and the influence of the benzyloxy and amine functional groups. The ¹³C spectrum complements this by confirming the carbon framework. The predictive analysis and detailed experimental protocol outlined in this guide serve as a robust framework for scientists engaged in the structural elucidation of small organic molecules, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis.
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